![molecular formula C23H24N6O7 B10846854 N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)
N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AS74 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, the preparation of AS74 from germanium cyclotron targets involves a series of reactions under controlled conditions .
Industrial Production Methods: Industrial production of AS74 may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as headspace sampling and the use of autosamplers are employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions: AS74 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving AS74 include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving AS74 depend on the specific reagents and conditions used
Scientific Research Applications
AS74 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in various reactions. In biology, AS74 is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential. In industry, AS74 is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of AS74 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AS74 include other synthetic organic compounds with comparable structures and properties.
Uniqueness of AS74: AS74 is unique due to its specific structure and the range of reactions it undergoes.
Properties
Molecular Formula |
C23H24N6O7 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1,2-oxazol-3-yl]oxy]acetamide |
InChI |
InChI=1S/C23H24N6O7/c1-3-7-28-21-19(22(31)29(8-4-2)23(28)32)25-20(26-21)16-10-18(27-36-16)33-11-17(30)24-13-5-6-14-15(9-13)35-12-34-14/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,24,30)(H,25,26) |
InChI Key |
ZPOGAROKPIBRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NO3)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


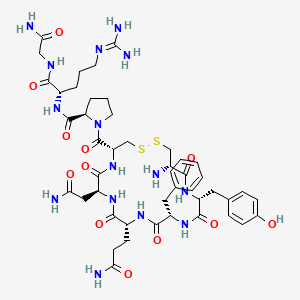

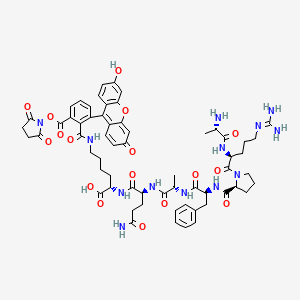


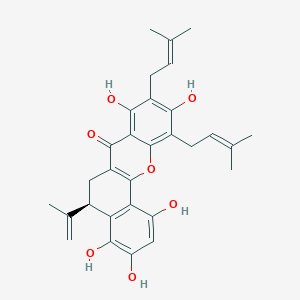
![N-[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]-2-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B10846835.png)

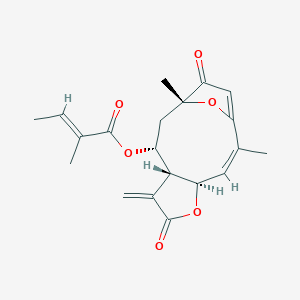
![4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid](/img/structure/B10846852.png)
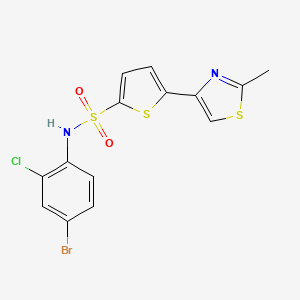

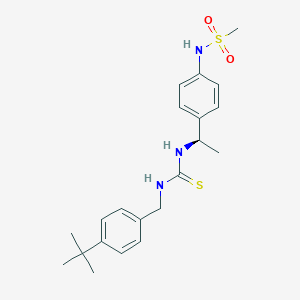
![(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846873.png)
